(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid
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Overview
Description
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a brominated indole moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Bromination: The indole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.
Coupling Reaction: The brominated indole is then coupled with the Fmoc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of functionalized indoles.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of brominated indoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their potential as pharmaceutical agents. The presence of the indole moiety is particularly interesting due to its prevalence in many biologically active compounds.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its indole and bromine functionalities. The Fmoc group can also play a role in protecting the amino group during chemical reactions, ensuring selective modification of other parts of the molecule.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but without the bromine atom.
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoic acid: Bromine atom at a different position on the indole ring.
Uniqueness
The presence of the bromine atom at the 6-position of the indole ring in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-bromo-1H-indol-3-yl)propanoic acid distinguishes it from other similar compounds. This unique structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-3-(6-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHXRJOKTXCAM-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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